Zavondemstat is a compound recognized for its role as an inhibitor of histone lysine demethylase 4D (KDM4D). This inhibition has significant implications in cancer research, particularly due to its antineoplastic properties. Zavondemstat has garnered attention for its potential to modulate gene expression through epigenetic mechanisms, making it a promising candidate in therapeutic applications targeting various cancers.
Zavondemstat is classified as a histone demethylase inhibitor. It is derived from L-lysine, an amino acid that plays a crucial role in various biological processes. The compound is synthesized through specific chemical reactions that ensure its purity and efficacy, primarily for research and potential clinical applications.
The synthesis of Zavondemstat involves several intricate steps, although specific proprietary methods are often not disclosed in detail. Generally, the process begins with the selection of appropriate reagents and reaction conditions tailored to yield high-purity products. Key steps may include:
Zavondemstat's molecular structure is characterized by its complex arrangement of atoms, which includes a variety of functional groups that contribute to its biological activity. Key structural features include:
These structural attributes are significant as they influence the compound's interactions with biological targets, particularly in inhibiting histone demethylases.
Zavondemstat undergoes several key chemical reactions that are pivotal to its function:
These reactions are essential for modifying Zavondemstat’s structure to enhance its efficacy as a KDM4D inhibitor.
Zavondemstat acts primarily by inhibiting KDM4D, an enzyme responsible for removing methyl groups from histone proteins. This inhibition leads to an accumulation of methylated histones, thereby altering chromatin structure and gene expression patterns. The mechanism can be summarized as follows:
This process highlights the compound's role in epigenetic regulation, which is crucial for cancer therapy strategies aimed at reversing aberrant gene expression profiles associated with malignancies.
Zavondemstat exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings and therapeutic formulations.
Zavondemstat has a wide range of applications across various scientific fields:
The ongoing research into Zavondemstat underscores its relevance in advancing our understanding of epigenetic mechanisms in cancer biology and developing novel treatment strategies.
Zavondemstat (developmental code: QC8222 free base) is a synthetic small molecule inhibitor designed to target the histone lysine demethylase 4 (KDM4) enzyme family. Its chemical structure features a core pharmacophore optimized for binding to the catalytic Jumonji C (JmjC) domain of KDM4 enzymes, which are α-ketoglutarate (α-KG)-dependent dioxygenases. These enzymes catalyze the demethylation of di- and trimethylated lysine residues on histone H3, specifically at H3K9me3/me2 and H3K36me3/me2 sites, thereby regulating chromatin accessibility and gene transcription. Zavondemstat exhibits highest affinity for KDM4A and KDM4B isoforms, which are frequently overexpressed in cancers such as triple-negative breast cancer and leukemia, contributing to aberrant epigenetic silencing of tumor suppressor genes. The compound competitively inhibits α-KG binding in the enzyme’s active site, as demonstrated by crystallographic studies of analogous KDM4 inhibitors (e.g., CPI-455), which share structural similarities with Zavondemstat [6] [8].
Table 1: Key Molecular Targets of Zavondemstat
| Target Enzyme | Histone Substrate | Catalytic Domain | Biological Role |
|---|---|---|---|
| KDM4A | H3K9me3/me2, H3K36me3 | Jumonji C (JmjC) | Transcriptional repression, heterochromatin maintenance |
| KDM4B | H3K9me3/me2, H3K36me3 | Jumonji C (JmjC) | Cell cycle progression, DNA damage response |
| KDM4C | H3K9me3/me2, H3K36me3 | Jumonji C (JmjC) | Ribosomal RNA biogenesis, oncogenesis |
1.2.1. In Vitro Binding Profiling
Zavondemstat’s target engagement has been validated using biophysical and enzymatic assays. Surface plasmon resonance (SPR) studies confirm direct binding to recombinant KDM4A/B proteins with dissociation constants (Kd) in the low nanomolar range (1–10 nM). In cell-free demethylation assays, Zavondemstat inhibits KDM4A activity with an IC₅₀ of 50–100 nM, measured via fluorescence-based detection of formaldehyde release during demethylation. Competitive assays using α-KG analogs (e.g., N-oxalylglycine) demonstrate dose-dependent reduction in enzymatic turnover, supporting its mechanism as an α-KG antagonist. Unlike pan-KDM inhibitors (e.g., JIB-04), Zavondemstat shows 10–30-fold selectivity for KDM4 isoforms over related demethylases (e.g., KDM5A, KDM6A), attributed to its specific interactions with the KDM4 substrate-binding cleft [6] [8].
In living cells, Zavondemstat’s engagement with KDM4 is monitored through epigenetic and proteomic techniques:
Table 2: Cellular Engagement Metrics of Zavondemstat
| Cell Line | Assay Type | Key Metric | Observation |
|---|---|---|---|
| MDA-MB-231 (breast cancer) | H3K9me3 ELISA | Fold-increase in H3K9me3 | 2.8-fold at 5 µM |
| MV4-11 (leukemia) | CETSA | ∆Tm of KDM4B | +3.2°C at 10 µM |
| PC9 (lung cancer) | RNA-seq | Differentially expressed genes | 512 upregulated, 387 downregulated |
Zavondemstat’s selectivity is assessed using epigenetic inhibitor panels and kinome-wide screens:
Zavondemstat induces re-expression of epigenetically silenced tumor suppressors:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1